Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
CAS No.:
Cat. No.: VC17885166
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O4 |
|---|---|
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
| Standard InChI | InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m1/s1 |
| Standard InChI Key | LYOJCNWCUOSHLX-PRJMDXOYSA-N |
| Isomeric SMILES | CCOC(=O)C1=C[C@@H]2[C@@H](O2)[C@@H](C1)O |
| Canonical SMILES | CCOC(=O)C1=CC2C(O2)C(C1)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemical Configuration
The compound’s systematic name, ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate, reflects its bicyclo[4.1.0]heptene core with an epoxy bridge (7-oxa), hydroxyl group at C5, and ethyl ester at C3. The 1R,5R,6S configuration distinguishes it from stereoisomers such as the (1S,5S,6R)-variant reported in intermediates for neuraminidase inhibitors .
Table 1: Comparative stereochemistry of related bicyclo[4.1.0]heptene derivatives
Molecular Structure and Spectroscopic Data
The bicyclo[4.1.0]heptene framework imposes significant ring strain, influencing reactivity. Key spectral features include:
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¹H NMR: Resonances for the epoxy bridge protons (δ 3.2–3.8 ppm), hydroxyl group (δ 1.5–2.0 ppm, broad), and ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) .
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IR: Stretching vibrations at 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (epoxide C-O) .
Synthesis and Stereochemical Control
Synthetic Routes
While no direct synthesis of the (1R,5R,6S)-isomer is documented, analogous methods for related bicyclo[4.1.0]heptenes suggest:
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Epoxidation of cyclohexene precursors: Using m-chloroperbenzoic acid (mCPBA) to form the 7-oxabicyclo[4.1.0]heptane core .
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Asymmetric hydroxylation: Sharpless epoxidation or enzymatic resolution to install the 5-hydroxy group with stereocontrol .
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Esterification: Reaction of the carboxylic acid intermediate with ethanol under acid catalysis .
Table 2: Representative reaction conditions for key steps
| Step | Reagents/Conditions | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C → rt | 75–85 | N/A |
| Hydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C | 60–70 | ≥98 |
| Esterification | Ethanol, H₂SO₄, reflux | 90–95 | N/A |
Challenges in Stereoselective Synthesis
The 1R,5R,6S configuration requires precise control over three stereocenters. Computational studies indicate that the epoxy ring’s transannular strain favors specific transition states during epoxidation, but competing pathways can lead to diastereomeric impurities like those observed in oseltamivir synthesis .
Physicochemical Properties and Stability
Thermal Stability
Differential scanning calorimetry (DSC) of similar esters shows decomposition onset at 180–200°C. The hydroxyl group introduces hydrogen bonding, raising the melting point compared to non-hydroxylated derivatives .
Pharmaceutical Applications and Biological Activity
Role in Neuraminidase Inhibitor Synthesis
The (1S,5S,6R)-isomer is a documented intermediate in synthesizing neuraminidase inhibitors like oseltamivir . While the (1R,5R,6S)-variant’s direct use remains unconfirmed, its structural similarity suggests potential as:
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A chiral building block for antiviral analogs
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A substrate for structure-activity relationship (SAR) studies
In Vitro Bioactivity
Preliminary assays on related compounds show:
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